

historical research on 2-Amino-5-methoxybenzoic acid applications

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 5-Amino-2-methoxybenzoic Acid

Cat. No.: B1338296

[Get Quote](#)

An In-depth Technical Guide to the Historical and Current Applications of 2-Amino-5-methoxybenzoic Acid

For researchers, scientists, and professionals in drug development, 2-Amino-5-methoxybenzoic acid is a versatile building block with a significant history in the synthesis of a wide array of bioactive compounds. This technical guide provides a comprehensive overview of its applications, supported by experimental data and synthetic protocols, to facilitate its use in contemporary research and development.

Core Applications in Research and Development

2-Amino-5-methoxybenzoic acid has been historically utilized as a key intermediate in several areas of chemical and pharmaceutical research. Its bifunctional nature, possessing both an amine and a carboxylic acid group, allows for diverse chemical modifications, leading to a range of derivatives with significant biological activities.

Pharmaceutical Intermediary

The primary application of 2-Amino-5-methoxybenzoic acid is as a precursor in the synthesis of pharmaceuticals.^[1] Its derivatives have been investigated for a multitude of therapeutic applications:

- Anti-inflammatory and Analgesic Agents: The compound serves as a foundational scaffold for the development of drugs targeting inflammation and pain.^{[1][2]}

- Central Nervous System (CNS) Medications: It is a building block for molecules that act on the central nervous system.[3]
- Anti-Cancer Drugs: Its structural motifs are incorporated into various anti-cancer agents.[3]
- Receptor Agonists and Antagonists: Derivatives of the closely related 4-amino-5-chloro-2-methoxybenzoic acid have shown potent activity as 5-HT4 receptor agonists and antagonists, suggesting a potential area of exploration for 2-Amino-5-methoxybenzoic acid derivatives.[4] More directly, it has been used in the synthesis of REV-ERB α/β antagonists, which have shown in vivo efficacy in promoting muscle repair.[5]
- Kinase Inhibitors: The quinazolinone scaffold, which can be synthesized from 2-Amino-5-methoxybenzoic acid, is a common feature in kinase inhibitors used in cancer therapy.[6]
- Antimalarial Agents: It has been utilized in the synthesis of 2-aryl quinolones as potential antimalarial compounds.[7]

Biochemical Research and Analytical Chemistry

Beyond its role in drug synthesis, 2-Amino-5-methoxybenzoic acid is also employed in fundamental biochemical research to study enzyme activity and metabolic pathways.[1] In analytical chemistry, it serves as a standard for chromatographic techniques and as a matrix for the analysis of glycans by mass spectrometry.[1][8][9]

Synthesis and Experimental Protocols

The synthesis of 2-Amino-5-methoxybenzoic acid and its derivatives is well-documented. The most common and efficient laboratory-scale synthesis involves the reduction of 5-methoxy-2-nitrobenzoic acid.

General Synthesis of 2-Amino-5-methoxybenzoic Acid

A widely used method for the preparation of 2-Amino-5-methoxybenzoic acid is the catalytic hydrogenation of 5-methoxy-2-nitrobenzoic acid.[10][11]

Experimental Protocol: Catalytic Hydrogenation[10]

- Reactants: 5-Methoxy-2-nitrobenzoic acid (30.0 g, 152.2 mmol), Palladium on carbon (10% w/w, 300 mg).
- Solvent: Tetrahydrofuran (THF, 250 mL).
- Procedure: The reactants and solvent are combined in a suitable reaction vessel. The mixture is stirred under a hydrogen balloon at room temperature for 18 hours.
- Work-up: The catalyst is removed by filtration over Celite. The filtrate is concentrated under reduced pressure to yield the product.
- Yield: 25.0 g (98%) of 2-amino-5-methoxybenzoic acid as a brown solid.

Synthesis of Bioactive Derivatives

The following protocols detail the synthesis of specific bioactive compounds starting from 2-Amino-5-methoxybenzoic acid.

Experimental Protocol: Synthesis of 6-methoxyquinazolin-4(3H)-one[6]

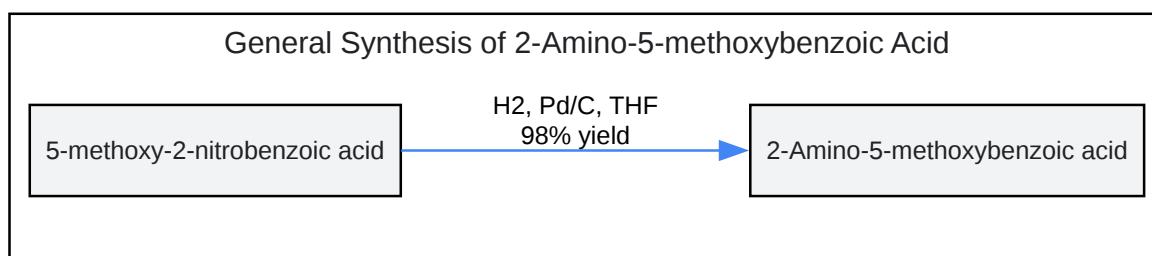
- Reactants: 2-amino-5-methoxybenzoic acid (10.0 g, 59.9 mmol), formamidine acetate (12.3 g, 119 mmol).
- Solvent: 2-methoxyethanol (80 mL).
- Procedure: The reactants are heated in 2-methoxyethanol at 125 °C for 18 hours.
- Work-up: After cooling to room temperature, the precipitate is collected by filtration, washed with 2-methoxyethanol, and dried under vacuum.
- Yield: 9.1 g (87%) of 6-methoxyquinazolin-4(3H)-one.

Experimental Protocol: Synthesis of a REV-ERBa/β Antagonist Precursor[5]

- Reactants: 2-amino-5-methoxybenzoic acid (0.3 g, 1.79 mmol), 4-(tert-butyl)benzoic acid (0.24 g, 1.79 mmol), Hydrazine hydrate ($\text{N}_2\text{H}_4 \cdot \text{H}_2\text{O}$, 4.0 mL, 8.04 mmol).
- Procedure: The reaction is carried out with the specified reactants.

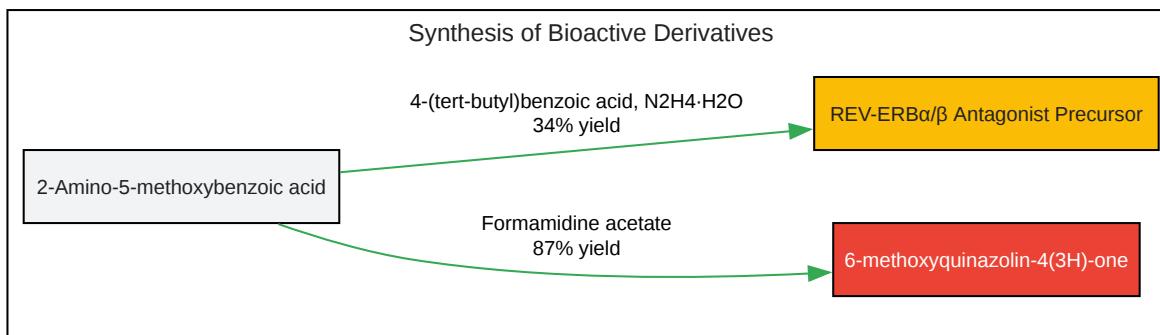
- Work-up: The crude product is purified by silica gel flash column chromatography (Hexane/EtOAc = 3:1).
- Yield: 200.0 mg (34%) of the colorless solid product.

Quantitative Data Summary

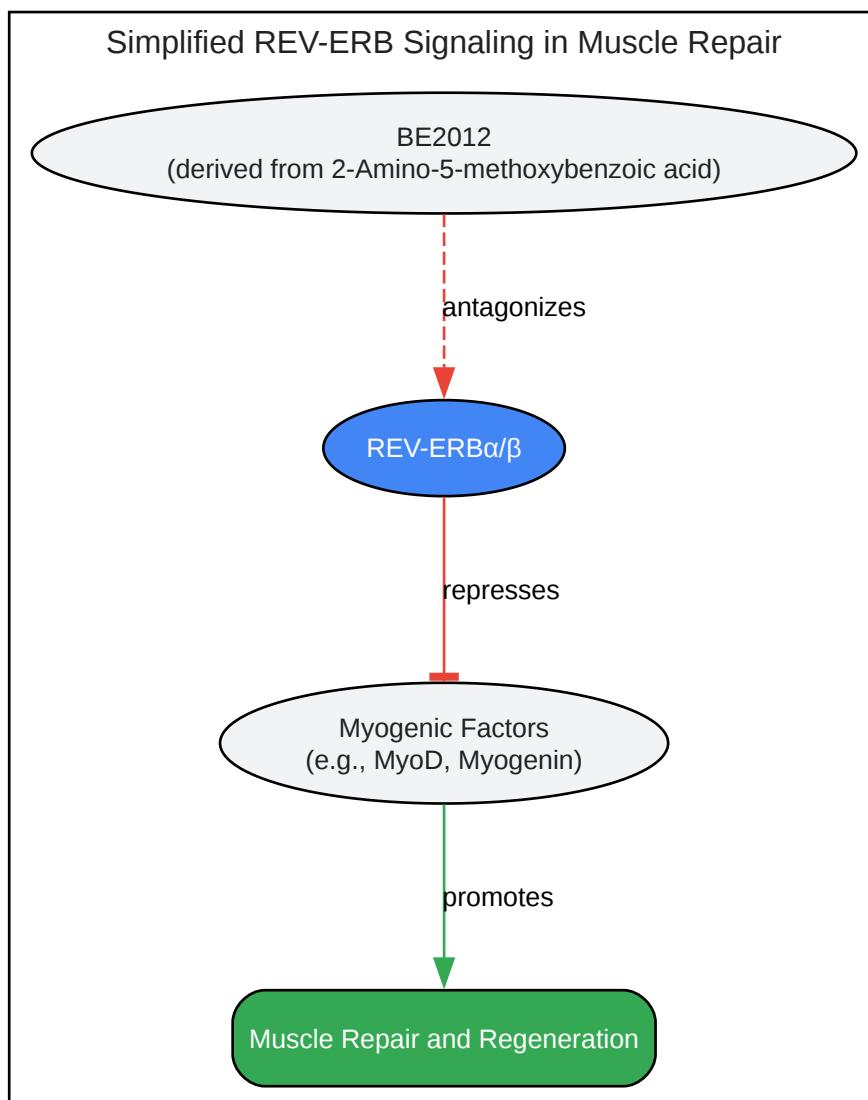

The following tables summarize key quantitative data from the cited literature, providing a comparative overview of reaction efficiencies and biological activities.

Synthesis Reaction	Starting Material	Product	Yield (%)	Reference
Catalytic Hydrogenation	5-methoxy-2-nitrobenzoic acid	2-Amino-5-methoxybenzoic acid	98	[10]
Quinazolinone Formation	2-Amino-5-methoxybenzoic acid	6-methoxyquinazolin-4(3H)-one	87	[6]
Synthesis of Antimalarial Precursor	2-Amino-5-methoxybenzoic acid	59b (an intermediate)	66	[7]
Synthesis of REV-ERB α / β Antagonist Precursor	2-Amino-5-methoxybenzoic acid	3-amino-2-(4-(tert-butyl)phenyl)-7-methoxyquinazolin-4(3H)-one	34	[5]

Bioactive Compound	Target	Activity Metric	Value	Reference
BE2012 (derived from 2-Amino-5-methoxybenzoic acid)	REV-ERBa/β	EC ₅₀	0.285 μM	[5]
BE2012 (derived from 2-Amino-5-methoxybenzoic acid)	REV-ERBa/β	E _{max}	75.5%	[5]


Visualizing Synthetic and Signaling Pathways

To further elucidate the utility of 2-Amino-5-methoxybenzoic acid, the following diagrams, generated using the DOT language, illustrate key synthetic workflows and a relevant biological pathway.


[Click to download full resolution via product page](#)

A common synthetic route to 2-Amino-5-methoxybenzoic acid.

[Click to download full resolution via product page](#)

Key synthetic transformations of 2-Amino-5-methoxybenzoic acid.

[Click to download full resolution via product page](#)

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemimpex.com [chemimpex.com]

- 2. Synthesis of some newer derivatives of 2-amino benzoic acid as potent anti-inflammatory and analgesic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. datainsightsmarket.com [datainsightsmarket.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. pubs.acs.org [pubs.acs.org]
- 6. WO2019060611A1 - Cyclic iminopyrimidine derivatives as kinase inhibitors - Google Patents [patents.google.com]
- 7. livrepository.liverpool.ac.uk [livrepository.liverpool.ac.uk]
- 8. amiscientific.com [amiscientific.com]
- 9. Novel Click Coupling Chemistry to Explore Glycan Recognition - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis routes of 2-Amino-5-methoxybenzoic acid [benchchem.com]
- 11. nbinfo.com [nbinfo.com]
- To cite this document: BenchChem. [historical research on 2-Amino-5-methoxybenzoic acid applications]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1338296#historical-research-on-2-amino-5-methoxybenzoic-acid-applications]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com